Melting Point Differentiation vs. 3-Fluoro-2-nitrophenol for Solid-Handling Procurement Decisions
The predicted melting point of 2-fluoro-3-nitrophenol is approximately 72.3 °C, which is markedly higher than the experimentally determined 37–38 °C melting point of its regioisomer 3-fluoro-2-nitrophenol . This 34–35 °C differential directly impacts room-temperature storage stability: 2-fluoro-3-nitrophenol remains a solid under ambient shipping and storage conditions, whereas 3-fluoro-2-nitrophenol approaches its melting range under typical laboratory temperatures (20–25 °C), increasing risk of lumping, caking, or partial liquefaction during transport .
| Evidence Dimension | Melting point (solid-state thermal stability indicator) |
|---|---|
| Target Compound Data | 72.32 °C (predicted) |
| Comparator Or Baseline | 3-Fluoro-2-nitrophenol (CAS 385-01-3): 37–38 °C (experimental) |
| Quantified Difference | Δ ~34–35 °C (2-fluoro-3-nitrophenol higher) |
| Conditions | Predicted values from ACD/Labs or similar software ; experimental values from TCI certificate of analysis |
Why This Matters
A higher melting point ensures solid integrity during ambient-temperature shipping and long-term storage, reducing the risk of material degradation or handling complications that procurement managers must anticipate when selecting bulk intermediates.
